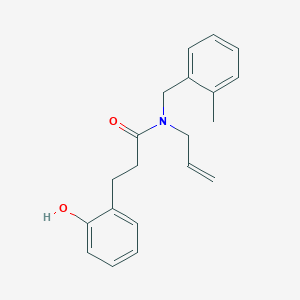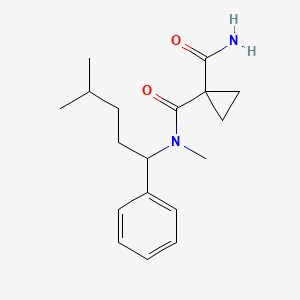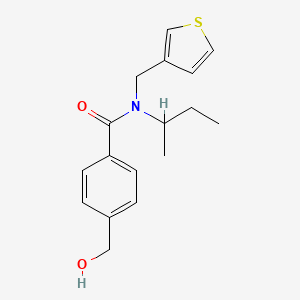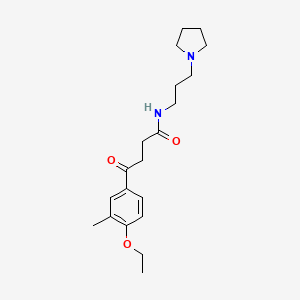
N-allyl-3-(2-hydroxyphenyl)-N-(2-methylbenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-3-(2-hydroxyphenyl)-N-(2-methylbenzyl)propanamide, commonly known as AHPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHPP belongs to the class of compounds known as N-substituted benzamides, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of AHPP is not fully understood, but it has been suggested that the compound exerts its effects through the modulation of various signaling pathways. AHPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AHPP has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. The inhibition of HDAC by AHPP has been linked to its anti-cancer effects.
Biochemical and Physiological Effects:
AHPP has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. AHPP has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, AHPP has been found to exhibit antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of AHPP is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. AHPP has also been found to exhibit low toxicity, which is an important consideration for drug development. However, one of the limitations of AHPP is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on AHPP. One of the main areas of interest is the development of new drugs based on the structure of AHPP. Several studies have reported the synthesis of analogs of AHPP with improved biological activities. Another area of interest is the elucidation of the mechanism of action of AHPP, which may provide insights into the development of new drugs. Finally, the potential use of AHPP in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
合成法
The synthesis of AHPP involves the reaction of 2-hydroxyacetophenone with N-allyl-N-(2-methylbenzyl)amine in the presence of acetic acid and sodium acetate. The resulting product is then treated with propionyl chloride to obtain AHPP. The synthesis of AHPP has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
科学的研究の応用
AHPP has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have reported the potential use of AHPP in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. AHPP has also been found to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-N-[(2-methylphenyl)methyl]-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-14-21(15-18-10-5-4-8-16(18)2)20(23)13-12-17-9-6-7-11-19(17)22/h3-11,22H,1,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXSHLPUNVCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)C(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide](/img/structure/B5906748.png)
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)


![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)


